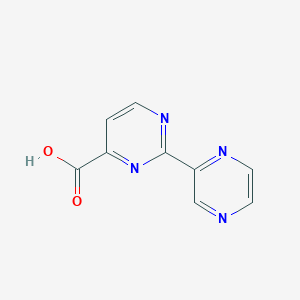

2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H6N4O2 |

|---|---|

Molecular Weight |

202.17 g/mol |

IUPAC Name |

2-pyrazin-2-ylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H6N4O2/c14-9(15)6-1-2-12-8(13-6)7-5-10-3-4-11-7/h1-5H,(H,14,15) |

InChI Key |

BQFLUKDNSXUSRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1C(=O)O)C2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Multi-Component Reactions and Cyclization

This approach utilizes multi-component reactions involving amidines, β-dicarbonyl compounds, and heteroaryl derivatives, followed by cyclization to form the pyrimidine ring with the pyrazine substituent.

Step 1: Formation of Pyrimidine Core

React benzaldehyde derivatives with ethyl cyanoacetate and thiourea in ethanol using potassium bicarbonate as a catalyst, yielding dihydropyrimidine intermediates.Step 2: Hydrazinolysis and Condensation

The dihydropyrimidine derivatives undergo hydrazinolysis with hydrazine hydrate, forming hydrazinyl-pyrimidines, which then condense with isatin derivatives to produce hybrid molecules.Step 3: Introduction of Pyrazine Moiety

The intermediates are subjected to cyclization with methylglyoxal in dehydrated alcohol, forming the pyrazine ring attached to the pyrimidine core.Step 4: Oxidation to Carboxylic Acid

The final step involves oxidation using oxidizing agents such as DDQ in dichloromethane, followed by acidification with hydrochloric acid to yield the target compound.

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Benzaldehyde, ethyl cyanoacetate, thiourea | Ethanol | Reflux | 4-6 hours | Multi-component reaction |

| 2 | Hydrazine hydrate | Ethanol | Reflux | 5-7 hours | Hydrazinolysis |

| 3 | Methylglyoxal | Dehydrated alcohol | Reflux | 3-5 hours | Cyclization |

| 4 | DDQ | Dichloromethane | Reflux | 8-15 hours | Oxidation |

Summary Table of Preparation Methods

| Method | Key Reagents | Main Features | Advantages | Limitations |

|---|---|---|---|---|

| Multi-component cyclization | Benzaldehyde, ethyl cyanoacetate, thiourea, methylglyoxal, DDQ | Construct heterocyclic core via cyclization and oxidation | High yield, scalable | Multi-step, requires purification |

| Bromination and oxidation | Pyrimidine, bromine, pyrazine derivatives, DDQ | Stepwise halogenation, substitution, oxidation | Precise control, versatile | Sensitive to temperature, reagent ratios |

| Coupling with heteroaryl derivatives | Activated pyrimidine, T3P, pyrazine derivatives | Efficient coupling via activation reagents | High regioselectivity | Reagent cost, reaction optimization needed |

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group into other functional groups such as alcohols.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. For example, it can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound. Studies have shown that derivatives of this compound can inhibit collagen production, making it a potential candidate for anti-fibrotic therapies .

Comparison with Similar Compounds

Structural and Electronic Features

The 2-position substituent on the pyrimidine ring significantly influences physicochemical properties. Key analogs include:

Key Observations :

- Electronic Effects : Pyrazine and pyridine substituents introduce electron-withdrawing effects, enhancing acidity of the carboxylic acid group compared to sulfur-based substituents (e.g., -SMe, -SPh) .

- Solubility : Piperazine substituents improve aqueous solubility due to their basicity, whereas aromatic groups (pyrazine, pyridine) reduce solubility .

Biological Activity

2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C9H7N3O2, with a molecular weight of 189.17 g/mol. Its structure features a pyrimidine ring substituted with a pyrazine moiety and a carboxylic acid group, which plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H7N3O2 |

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it was found to inhibit various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.46 ± 0.04 |

| HCT116 | 0.39 ± 0.06 |

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes associated with tumor growth and proliferation. Research indicates that it may act as an inhibitor of Aurora-A kinase, a critical regulator of mitosis, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Studies have shown that modifications to the pyrazine and pyrimidine rings can significantly affect potency. For example, substituents at specific positions on the rings can enhance binding affinity to target proteins or alter pharmacokinetic properties.

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| Substitution at R1 | Increased potency observed |

| Removal of X2-nitrogen | 10-fold drop in potency |

| Hydrophobic substitutions | Enhanced binding affinity |

These insights guide further synthetic efforts to develop more effective derivatives.

Case Studies

- Inhibition of NAPE-PLD : A study focused on optimizing derivatives of pyrimidine compounds, including this compound, found that specific substitutions led to a significant increase in inhibitory activity against N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme implicated in lipid metabolism and inflammation .

- Antimicrobial Properties : Beyond anticancer effects, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate moderate efficacy against various bacterial strains, suggesting potential applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.